2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol
Description
Properties
Molecular Formula |
C24H20BrNO3 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H20BrNO3/c1-15-3-5-17(6-4-15)14-28-20-11-12-21(22(27)13-20)24-23(16(2)26-29-24)18-7-9-19(25)10-8-18/h3-13,27H,14H2,1-2H3 |
InChI Key |
XNFUTZNUQZVCJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NO3)C)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Formation of the Oxazole Core
The oxazole ring is synthesized via cyclization of an intermediate containing adjacent carbonyl and amino groups. For example:
-
Precursor 4l (5-(4-bromophenyl)-3-(3-methyl-4-hydroxyphenyl)-4,5-dihydro-1,2-oxazole) undergoes alkylation with 4-methylbenzyl halides in basic ethanol (NaOH, 80°C, 1–3 hours) .
-
Alkylation occurs at the phenolic oxygen, forming the benzyl ether linkage (OCH) with yields of 78–88% .
Key Reaction Conditions
Oxazole Ring
-
Electrophilic substitution : The electron-deficient oxazole ring undergoes regioselective bromination or nitration at the 4-position .
-
Nucleophilic attack : Limited due to aromatic stabilization, but strong nucleophiles (e.g., Grignard reagents) may open the ring under harsh conditions .
Phenolic Hydroxyl
-
Alkylation/Esterification : Reacts with alkyl halides or acyl chlorides to form ethers/esters. For example, benzylation with 4-methylbenzyl bromide under basic conditions .
-
Oxidation : Converts to quinone derivatives in the presence of oxidizing agents like KMnO.
Bromophenyl Group
-
Suzuki coupling : Participates in palladium-catalyzed cross-couplings with aryl boronic acids (e.g., to introduce biaryl motifs) .
-
Nucleophilic aromatic substitution : Bromine can be replaced by amines or alkoxides under catalytic conditions .
Side Reactions and Byproducts
Common side reactions during synthesis include:
-
Incomplete alkylation : Residual hydroxyl groups may persist, requiring purification via recrystallization .
-
Oxazole ring hydrolysis : Occurs under strongly acidic or prolonged basic conditions, yielding diketones .
Byproduct Characterization
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Diketone derivatives | Acidic hydrolysis of oxazole | Controlled pH during synthesis |
| Di-alkylated phenols | Excess benzyl halide | Stoichiometric reagent use |
Catalytic and Solvent Effects
-
Base selection : NaOH in ethanol maximizes alkylation efficiency, while CsCO in DMF improves solubility for bulky substrates .
-
Solvent polarity : Ethanol favors cyclization, while DMF enhances reaction rates for SN2 mechanisms.
Stability Under Reaction Conditions
-
Thermal stability : Decomposes above 180°C, limiting high-temperature applications.
-
pH sensitivity : Stable in neutral to mildly basic conditions but hydrolyzes in strong acids (pH < 2) .
Comparative Reactivity with Analogues
Scientific Research Applications
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets and pathways. The oxazole ring and phenol group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The bromophenyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with related heterocyclic cores (1,2-oxazole, 1,2,4-triazole, and 1,2,4-oxadiazole) and shared substituents (e.g., bromophenyl, methylbenzyloxy).
Table 1: Key Structural Features and Properties
Electronic and Physicochemical Properties
- 1,2-Oxazole vs. Triazole/Oxadiazole :
- Substituent Effects: The 4-methylbenzyloxy group in the target compound enhances lipophilicity compared to methoxyphenyl in . Bromophenyl groups in all analogs contribute to halogen bonding, influencing crystal packing (as noted in hydrogen-bonding studies ).
Q & A
Basic: What are the optimal synthetic routes for preparing this compound with high purity?
Methodological Answer:
A multi-step synthesis is typically employed, starting with precursor molecules such as substituted benzamides. For example, the oxazole core can be synthesized via cyclization of N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamide derivatives under reflux with phosphorus oxychloride (POCl₃) for 4 hours . Subsequent introduction of the 4-methylbenzyloxy group may require orthogonal protection-deprotection strategies to avoid side reactions. Purification involves sequential extraction with dichloromethane, NaHCO₃ washing, and recrystallization from ethanol to yield colorless crystals .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) to verify substitution patterns.
- IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction provides bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between aromatic rings, critical for understanding steric interactions. For analogous oxazole derivatives, crystallography revealed deviations from planarity (e.g., oxazole ring twisted by ~15° relative to the bromophenyl group) . Such data validate computational models and guide structure-activity relationship (SAR) studies.
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Substituent Variation : Systematically modify the 4-bromophenyl or 4-methylbenzyloxy groups (e.g., replace Br with Cl or CF₃) to assess electronic effects.
- Biological Assays : Test inhibitory activity against enzymes like cyclooxygenase (COX) using in vitro assays (e.g., COX-2 inhibition via prostaglandin E₂ ELISA) .
- Data Correlation : Use regression analysis to link logP values or Hammett constants (σ) with bioactivity trends.
Advanced: How to address contradictions in synthetic yields reported for similar oxazole derivatives?
Methodological Answer:
Discrepancies often arise from reaction conditions:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Temperature Control : Maintain reflux at 110–120°C to balance reaction rate and decomposition . Document reaction progress via TLC or in-situ FTIR to identify optimal quenching points.
Advanced: What strategies mitigate competing side reactions during 4-methylbenzyloxy group installation?
Methodological Answer:
- Protection of Phenolic -OH : Use tert-butyldimethylsilyl (TBS) ethers to block undesired etherification.
- Stepwise Alkylation : React the phenol with 4-methylbenzyl bromide in the presence of K₂CO₃ (anhydrous acetone, 60°C, 12 h), followed by TBS deprotection with TBAF .
- Chromatographic Monitoring : Use silica gel TLC (hexane:EtOAc = 3:1) to track intermediate formation.
Advanced: How to computationally assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Molecular Docking : Perform flexible docking (e.g., AutoDock Vina) into kinase ATP-binding pockets (e.g., EGFR or CDK2) using PDB structures (e.g., 1M17). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793).
- MD Simulations : Run 100 ns trajectories in explicit solvent to evaluate binding stability (RMSD < 2.0 Å).
- Free Energy Calculations : Use MM/GBSA to rank binding affinities relative to known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
